REACTION_CXSMILES
|
C(NC1C=C([NH:17][C:18](=[O:27])[C:19]2[CH:24]=[CH:23][C:22](Cl)=[N:21][C:20]=2[CH3:26])C=CC=1Cl)(=O)C1C=CC=CC=1.C[C@H]1CNC[C@@H](C)N1>>[CH3:26][C:20]1[N:21]=[CH:22][CH:23]=[CH:24][C:19]=1[C:18]([NH2:17])=[O:27]
|
Name
|
N-(3-benzamido-4-chlorophenyl)-6-chloro-2-methylnicotinamide
|
Quantity
|
0.15 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC=1C=C(C=CC1Cl)NC(C1=C(N=C(C=C1)Cl)C)=O
|
Name
|
cis-2,6-dimethylpiperazine
|
Quantity
|
0.77 mmol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1N[C@@H](CNC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was purified by RP-HPLC
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=O)N)C=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |